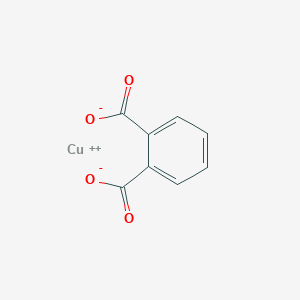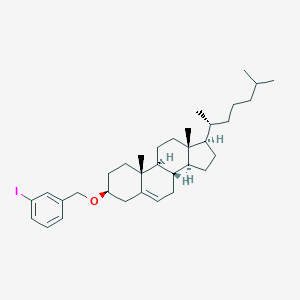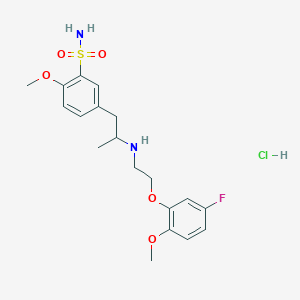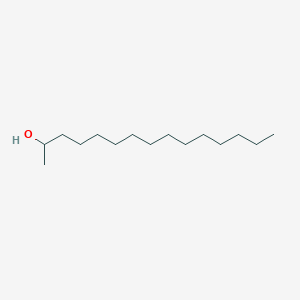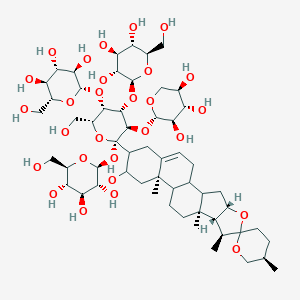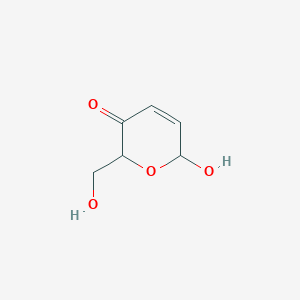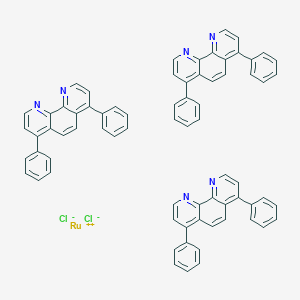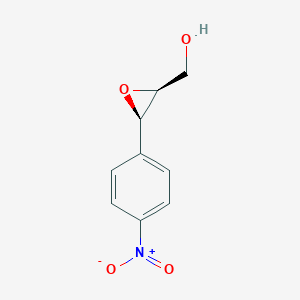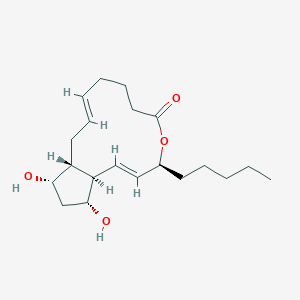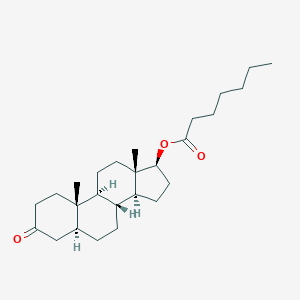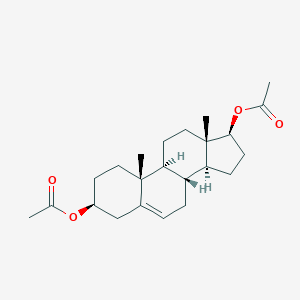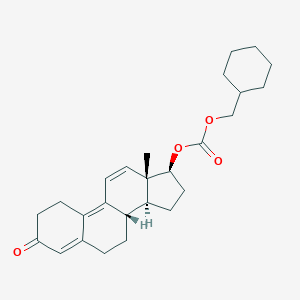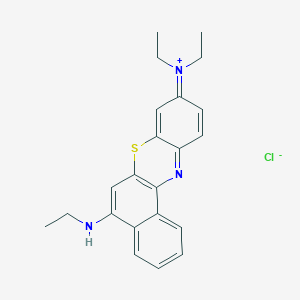
EtNBS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EtNBS, also known as ethyl-2-nitrooxy-1,3-bis(sulfonamido)propanoate, is a small molecule that has gained attention in the scientific community due to its potential use as a tool for studying protein function. This molecule is a nitroxyl (HNO) donor, meaning that it can release HNO in a controlled manner, which has been shown to have unique biochemical and physiological effects. In
作用機序
EtNBS releases HNO in a controlled manner, which has been shown to have unique biochemical and physiological effects. HNO has been shown to have a variety of effects on proteins, including the modification of cysteine residues and the regulation of protein activity. The exact mechanism of action of HNO is not fully understood, but it is thought to involve the interaction of HNO with various biological molecules.
生化学的および生理学的効果
EtNBS has been shown to have a variety of biochemical and physiological effects. HNO released by EtNBS has been shown to have vasodilatory effects, which can lead to decreased blood pressure. HNO has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases. Additionally, HNO has been shown to have effects on the cardiovascular system, including the regulation of heart rate and the prevention of ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of using EtNBS in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows for the study of the role of specific cysteine residues in protein function, which can provide valuable insights into the mechanisms of various biological processes. However, there are also limitations to the use of EtNBS in lab experiments. For example, the release of HNO from EtNBS can be affected by various factors such as pH and temperature, which can make it difficult to control the concentration of HNO in experiments.
将来の方向性
There are many future directions for research on EtNBS. One area of research is the development of new methods for the selective modification of cysteine residues in proteins. Additionally, there is potential for the use of EtNBS in the treatment of various diseases, particularly those involving inflammation or cardiovascular dysfunction. Further research is also needed to fully understand the mechanism of action of HNO and its effects on biological molecules.
合成法
The synthesis of EtNBS involves the reaction of ethyl 2-bromo-1,3-propanediol with sodium nitrite and sodium sulfite in the presence of water. This reaction results in the formation of EtNBS as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
EtNBS has been used in a variety of scientific research applications, particularly in the study of protein function. One of the main uses of EtNBS is as a tool for the selective modification of cysteine residues in proteins. This modification allows for the study of the role of specific cysteine residues in protein function, which can provide valuable insights into the mechanisms of various biological processes.
特性
CAS番号 |
136825-96-2 |
|---|---|
製品名 |
EtNBS |
分子式 |
C22H24ClN3S |
分子量 |
398 g/mol |
IUPAC名 |
diethyl-[5-(ethylamino)benzo[a]phenothiazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H23N3S.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |
InChIキー |
ARJSERYGGDKOCQ-UHFFFAOYSA-O |
SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-] |
正規SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-] |
同義語 |
5-ethylamino -9-diethylaminobenzo(a)phenothiazinium chloride 5-ethylamino-9-diethylaminobenzo(a)phenothiazinium EtNBS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



